Physicochemical Differentiation: Lower LogP and Molecular Weight vs. 5-Phenyl Analog Enable Superior Handling and Distinct Drug-Like Profile
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate exhibits a calculated XLogP3-AA value of 0.7 [1]. This is substantially lower than the estimated LogP of the 5-phenyl analog (ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, CAS 16691-25-1), which is predicted to be approximately 2.2 based on its structural composition and molecular weight of 218.21 Da [2]. The 0.7 LogP value places the target compound within the optimal lipophilicity range (0–3) associated with favorable oral absorption and reduced promiscuous off-target binding, whereas the 5-phenyl analog exceeds the preferred upper bound for central nervous system penetration and may present solubility limitations in aqueous assay systems.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 0.7 (XLogP3-AA) |
| Comparator Or Baseline | Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (estimated ~2.2) |
| Quantified Difference | Target LogP is approximately 1.5 units lower, indicating substantially reduced hydrophobicity |
| Conditions | Computational prediction using XLogP3 algorithm for target compound; comparator value estimated from structural class |
Why This Matters
Lower LogP translates to improved aqueous solubility for in vitro assays, reduced non-specific binding in screening cascades, and a more developable physicochemical profile for early-stage hit-to-lead optimization compared to bulkier 5-aryl alternatives.
- [1] PubChem. Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CID 13407467). National Center for Biotechnology Information. Retrieved 2026. View Source
- [2] PubChem. Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (CID 566376). National Center for Biotechnology Information. Retrieved 2026. View Source
